Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

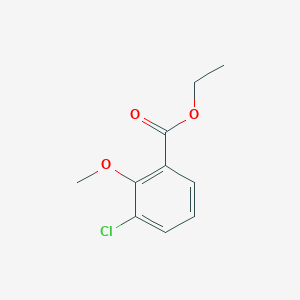

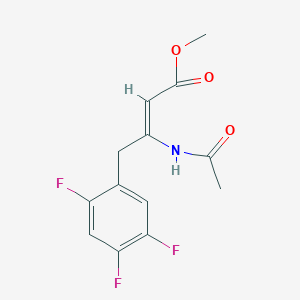

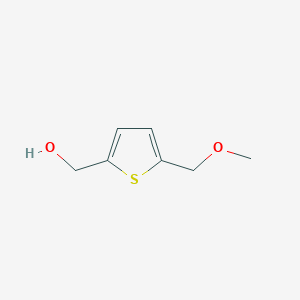

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.

Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the crystal structure of the compound.Chemical Reactions Analysis

Phenylpyrazoles can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another group . They can also undergo reactions at the carbonyl group of the ester .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the ester group suggests that this compound would be polar and could potentially form hydrogen bonds. The chlorine atom could also contribute to the compound’s polarity .Applications De Recherche Scientifique

Synthesis and Molecular Structure

- Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate derivatives have been synthesized and characterized, demonstrating their potential in crystal and molecular structure analysis. This includes studies on the crystallization, molecular interactions, and intramolecular hydrogen bonding, contributing to their structural stability. These derivatives also show potential in antimicrobial activities, highlighting their pharmacological significance (Achutha et al., 2017).

Cross-Coupling Reactions and Compound Synthesis 2. This compound derivatives have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions enable the synthesis of various condensed pyrazoles, indicating their role in developing novel compounds for potential pharmaceutical applications (Arbačiauskienė et al., 2011).

Antimicrobial and Anticancer Potential 3. Research shows that certain derivatives of this compound exhibit significant antimicrobial and anticancer activities, surpassing some reference drugs in effectiveness. This emphasizes their potential in developing new therapeutic agents (Hafez et al., 2016).

Ultrasound Irradiation in Synthesis 4. The compound has been synthesized under ultrasound irradiation, showcasing a method that significantly reduces reaction times. This indicates its role in enhancing the efficiency of chemical synthesis processes (Machado et al., 2011).

Building Blocks in Heterocyclic Chemistry 5. The compound serves as a building block in heterocyclic chemistry, facilitating the synthesis of new N-fused heterocycle products. This highlights its utility in creating diverse chemical structures for various applications (Ghaedi et al., 2015).

Intermediate in Pesticide Synthesis 6. This compound derivatives are important intermediates in the synthesis of pesticides like chlorantraniliprole, indicating their role in agricultural chemistry (Ju, 2014).

Steric Redirection in Alkylation 7. These compounds have been studied for their role in steric redirection of alkylation, offering insights into synthetic pathways that can yield ethyl 1-substituted pyrazole-3-carboxylates. This research aids in understanding and manipulating chemical reactions for desired outcomes (Wright et al., 2018).

Antiviral and Cytotoxic Activities 8. Research has explored the antiviral and cytotoxic activities of certain derivatives, with studies revealing their potential in reducing viral plaques of Herpes simplex type-1 (HSV-1) and inhibiting the growth of cancer cells (Dawood et al., 2011; Zhang et al., 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHYARIAPLPEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)

![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)